molecular formula C22H19ClF3N3O3 B2358776 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941909-71-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2358776
CAS RN: 941909-71-3
M. Wt: 465.86
InChI Key: SVHFJZYWXFVSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H19ClF3N3O3 and its molecular weight is 465.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimalarial Activity

A study detailed the synthesis and antimalarial activity of related compounds, focusing on the quantitative structure-activity relationships. This research demonstrated that increasing antimalarial potency against Plasmodium berghei in mice correlates with specific structural features, highlighting the importance of the phenyl ring substituents' size and electron donation characteristics. This suggests the potential of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide and related compounds in antimalarial drug development (Werbel et al., 1986).

Analgesic and Anti-inflammatory Activities

Another study focused on the design and synthesis of quinazolinyl acetamides, including compounds structurally similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, for their analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of such compounds in pain and inflammation management (Alagarsamy et al., 2015).

Structural Aspects and Properties

The structural aspects and properties of amide containing isoquinoline derivatives have been investigated, showing how different conditions and treatments affect their gel formation and crystallinity. Such studies contribute to understanding the versatile applications of these compounds in material science and possibly drug formulation (Karmakar et al., 2007).

Antimicrobial and Hemolytic Activity

Research on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally related to the compound , has revealed their antimicrobial and hemolytic activities. These findings indicate the potential for developing new antimicrobial agents based on the core structure of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide (Gul et al., 2017).

Neurokinin-1 Receptor Antagonist Properties

A study on an orally active, water-soluble neurokinin-1 receptor antagonist suitable for clinical administration presents a compound with a similar structure, demonstrating significant potential in pre-clinical tests for treating emesis and depression. This highlights the broad therapeutic applications of such compounds in neurological and psychiatric disorders (Harrison et al., 2001).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O3/c23-16-6-5-15(22(24,25)26)12-17(16)27-20(30)13-32-18-3-1-2-14-4-7-19(28-21(14)18)29-8-10-31-11-9-29/h1-7,12H,8-11,13H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHFJZYWXFVSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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